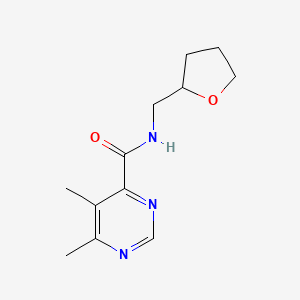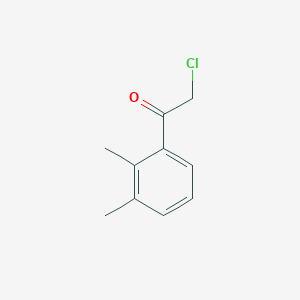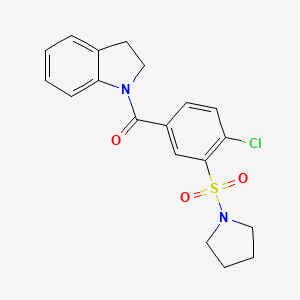![molecular formula C13H15N3O2S B2410417 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide CAS No. 899011-59-7](/img/structure/B2410417.png)
2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide” is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H15N3O2S . The specific details about its molecular structure are not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results, other than its molecular formula C13H15N3O2S and molecular weight 277.34 .Scientific Research Applications
Antibacterial Activity
Several studies have synthesized and investigated compounds structurally similar to 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide, revealing their antibacterial properties. For instance, Tumosienė et al. (2012) reported the synthesis of azole derivatives with good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012). Similarly, Evren et al. (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives, which exhibited significant antimicrobial activity (Evren et al., 2020).
Cytotoxic and Anticancer Activity
Compounds related to this compound have also demonstrated potential in anticancer research. For instance, Tumosienė et al. (2020) found that certain synthesized compounds had greater cytotoxicity against human glioblastoma U-87 cell lines compared to others (Tumosienė et al., 2020). Additionally, Dawbaa et al. (2021) observed that certain thiazole derivatives exhibited significant cytotoxic activity against various cancer cell lines (Dawbaa et al., 2021).
Antioxidant Activity
Research has also delved into the antioxidant potential of compounds structurally similar to this compound. Tumosienė et al. (2020) found that certain derivatives exhibited notable antioxidant activity, with some being more effective than ascorbic acid (Tumosienė et al., 2020).
Additional Applications
Other studies have explored a range of applications, including antifungal activities, potential use in neuroprotection, and as inhibitors in tissue damage. For example, Zala et al. (2015) synthesized compounds with notable antifungal activities (Zala, Dave, & Undavia, 2015), and Krogsgaard‐Larsen et al. (1991) investigated compounds as antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors, showing potential neuroprotective effects (Krogsgaard‐Larsen et al., 1991).
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-7-12(16-18-8)15-13(17)9(2)19-11-5-3-10(14)4-6-11/h3-7,9H,14H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTYYCCXEXHSBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)SC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)
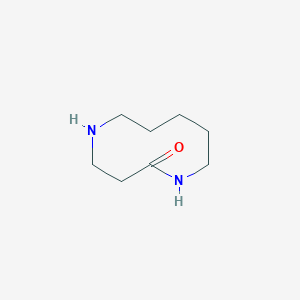

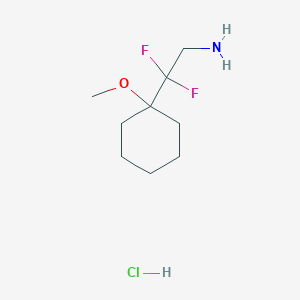
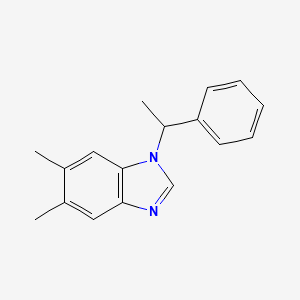


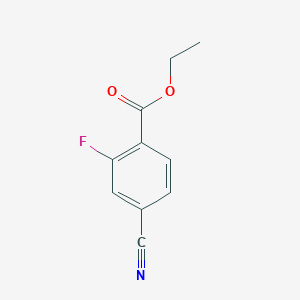
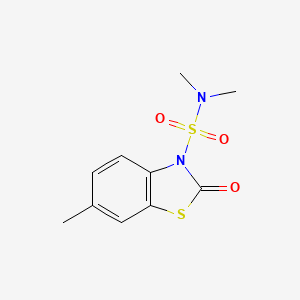
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)
![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)
